5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Overview
Description
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a fluorinated heterocyclic compound It is characterized by the presence of two trifluoromethyl groups at the 5 and 7 positions of the naphthyridine ring, and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the bromination of commercially available 3,5-bis(trifluoromethyl)aniline using N-bromosuccinimide in dichloromethane at low temperatures, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl groups or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups at the 5 or 7 positions.
Scientific Research Applications
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist to estrogen receptor beta (ERβ), influencing gene expression and cellular processes such as proliferation and apoptosis . The compound’s fluorinated groups enhance its binding affinity and specificity for these targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluorinated Indoles: These compounds also contain fluorine atoms and have applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: These fluorinated heterocycles share similar structural features and are used in various scientific applications.
Uniqueness
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is unique due to the specific positioning of its trifluoromethyl groups and carboxylic acid. This configuration imparts distinct chemical and biological properties, such as enhanced metabolic stability and specific interactions with molecular targets, setting it apart from other fluorinated heterocycles.
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAUWGYAQKRJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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